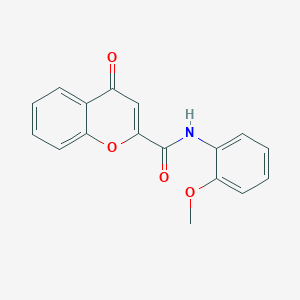

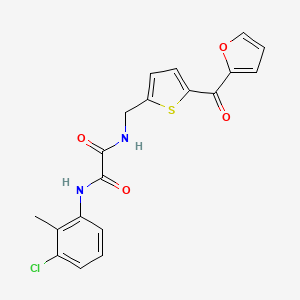

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

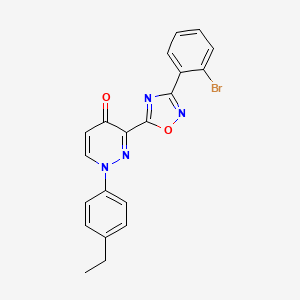

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromen-2-one derivatives. MOCCA has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Aplicaciones Científicas De Investigación

Crystal Structure and Polymorphism

The crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, including polymorphic forms, have been elucidated, revealing insights into their conformational and crystalline behaviors. Studies have shown that these compounds possess an anti-rotamer conformation about the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring. This structural information is crucial for understanding the chemical and physical properties of these compounds, which can influence their applications in material science and pharmaceuticals (Reis et al., 2013).

Antibacterial Effects

Research on the antibacterial activity of derivatives of 4-hydroxy-chromen-2-one has demonstrated that these compounds exhibit significant bacteriostatic and bactericidal properties. This is particularly relevant in the development of new antibacterial agents amid increasing resistance to conventional antibiotics. The synthesized compounds have been tested against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of activity (Behrami & Dobroshi, 2019).

Synthesis Methods

Innovative synthesis methods for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in the production of biologically active compounds, have been developed. These methods optimize the reaction steps and conditions, improving the efficiency and yield of the synthesis process. Such advancements are crucial for the cost-effective production of chromene derivatives for research and industrial applications (Zhu et al., 2014).

Agonist for G Protein-Coupled Receptor GPR35

A specific derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been identified as a potent and selective agonist for the G protein-coupled receptor GPR35. This discovery is significant for the study of GPR35's role in physiological and pathological processes, offering potential pathways for therapeutic intervention (Thimm et al., 2013).

Antioxidant and Antibacterial Agents

Derivatives of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds have shown good antioxidant activity and active antibacterial properties against various bacterial strains. This research contributes to the ongoing search for new chemical entities with potential health benefits and applications in the treatment and prevention of diseases (Subbareddy & Sumathi, 2017).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORRUNHYSUKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)

![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)